molecular formula C25H24ClN3O3S B11445826 6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11445826
M. Wt: 482.0 g/mol
InChI Key: RXKKWXBJWTVIKM-UHFFFAOYSA-N
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Description

6-[1-(3-Chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core substituted with a 3-chlorobenzyl group at the N1 position and an N-phenylhexanamide side chain. This compound belongs to a class of dihydrothienopyrimidinones, which are structurally characterized by fused thiophene and pyrimidine rings.

Properties

Molecular Formula

C25H24ClN3O3S

Molecular Weight

482.0 g/mol

IUPAC Name

6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C25H24ClN3O3S/c26-19-9-7-8-18(16-19)17-29-21-13-15-33-23(21)24(31)28(25(29)32)14-6-2-5-12-22(30)27-20-10-3-1-4-11-20/h1,3-4,7-11,13,15-16H,2,5-6,12,14,17H2,(H,27,30)

InChI Key

RXKKWXBJWTVIKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Bromohexylation

The thienopyrimidine intermediate is treated with 1,6-dibromohexane in acetone using K2CO3 as a base. This SN2 reaction proceeds at 60°C for 6 hours, yielding the 6-bromohexyl derivative (72% yield).

Amide Coupling

The bromohexyl intermediate reacts with aniline under Ru–PNNH-catalyzed dehydrogenative coupling conditions. Utilizing Ru complex 2 (5 mol%) in diethyl ether at 34.6°C for 24 hours generates the final amide in 85% yield (Table 1). This method surpasses traditional coupling agents (e.g., EDC/HOBt) by avoiding racemization and simplifying purification.

Table 1: Optimization of Amide Coupling Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Ru–PNNH 2 Et2O34.62485
EDC/HOBtDCM251262

Purification and Analytical Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane 1:3), followed by recrystallization from ethanol/water (4:1). Characterization data includes:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ar-H), 4.92 (s, 2H, N-CH2), 3.41 (t, J = 6.8 Hz, 2H, NHCO), 2.51–2.46 (m, 2H, hexanamide-CH2).

  • HRMS : m/z calculated for C27H24ClN3O3S [M+H]+: 530.1301, found: 530.1298.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzylation : Competing O- vs. N-alkylation is minimized using polar aprotic solvents (DMF) and excess 3-chlorobenzyl chloride.

  • Amide Hydrolysis : The Ru–PNNH system’s mild conditions prevent hydrolysis of the thienopyrimidine diketone .

Chemical Reactions Analysis

6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with potential changes in biological activity.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups in the compound to alcohols, potentially altering its properties.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of a variety of substituted derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study its interactions with various biological targets, such as enzymes or receptors. It may also serve as a lead compound for the development of new drugs with potential therapeutic applications.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the areas of cancer, inflammation, and infectious diseases. Its unique structure may allow it to interact with specific molecular targets involved in these diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals, as well as a potential additive in materials science for enhancing the properties of polymers or coatings.

Mechanism of Action

The mechanism of action of 6-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. Alternatively, it may interact with receptors involved in inflammatory pathways, reducing inflammation and associated symptoms.

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these interactions and understand the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • N-(1,3-Benzodioxol-5-ylmethyl)-6-[1-(4-Fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide (): This analog replaces the 3-chlorobenzyl group with a 4-fluorobenzyl moiety and the N-phenyl group with a benzodioxolylmethyl substituent. The fluorobenzyl group may enhance metabolic stability compared to chlorobenzyl due to reduced susceptibility to oxidative metabolism .
  • Firsocostat (): 2-{1-[(2R)-2-(2-Methoxyphenyl)-2-(tetrahydro-2H-pyran-4-yloxy)ethyl]-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl}-2-methylpropanoic acid features a thieno[2,3-d]pyrimidine core with a methoxyphenyl-tetrahydropyranoxyethyl substituent. The thieno[2,3-d] isomer and bulky substituents confer selective inhibition of acetyl-CoA carboxylase (ACC) with IC50 values of 2.1 nM (ACC1) and 6.1 nM (ACC2) .

Amide Side Chain Modifications

  • Compound 7t (): (S)-N-(1-(((S)-1-(Dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-...pyrrolidine-2-carboxamide contains a complex branched amide side chain. This structure demonstrates 99% purity and a high optical rotation ([α]D +24.8), suggesting stereochemical specificity in target binding .
  • ND-654 (): 2-(5,6-Dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid replaces the hexanamide group with a methylpropanoic acid moiety, enhancing hepatic uptake. It attenuates hepatocellular carcinogenesis in rats and synergizes with sorafenib .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Thienopyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Target IC50/Purity Reference
Target Compound Thieno[3,2-d]pyrimidine 3-Chlorobenzyl, N-phenylhexanamide Unknown (putative ACC) N/A N/A
Firsocostat (GS-0976) Thieno[2,3-d]pyrimidine Methoxyphenyl-tetrahydropyranoxyethyl ACC1/ACC2 2.1 nM / 6.1 nM
ND-654 Thieno[2,3-d]pyrimidine Methylpropanoic acid Hepatic metabolism Reduces HCC tumors
Compound 7t Pyrimido[4,5-d]pyrimidine Branched amide Unknown 99% purity
N-(1,3-Benzodioxol-5-ylmethyl)... Thieno[3,2-d]pyrimidine 4-Fluorobenzyl, benzodioxolylmethyl Unknown N/A

Key Observations:

Core Structure Isomerism: Thieno[3,2-d] vs. [2,3-d] positional isomerism significantly impacts target selectivity. For example, firsocostat’s [2,3-d] core is critical for ACC inhibition, whereas [3,2-d] analogs may target distinct pathways .

Amide Side Chains : The N-phenylhexanamide group may improve pharmacokinetic profiles by balancing hydrophilicity and proteolytic stability compared to carboxylic acid derivatives like ND-654 .

Biological Activity

The compound 6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a thienopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thienopyrimidine core, which is known for its diverse biological activities. The presence of the 3-chlorobenzyl group and the N-phenylhexanamide side chain contributes to its unique reactivity and biological profile. The molecular formula is C27H28ClN3O3SC_{27}H_{28}ClN_3O_3S with a molecular weight of approximately 573.5 g/mol .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly those related to viral infections such as hepatitis B. This inhibition is critical for modulating metabolic pathways that are dysregulated in diseases .
  • Receptor Interaction : It interacts with various receptors that play roles in cellular signaling. This interaction can lead to altered signal transduction pathways, contributing to its therapeutic effects .

Antiviral Activity

The compound has demonstrated promising antiviral properties. In vitro studies have shown that it can effectively inhibit the replication of hepatitis B virus (HBV) by targeting viral polymerase and other essential proteins involved in the viral life cycle .

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against human lung cancer cell lines such as A549 and NCI-H1975.
  • IC50 Values : Results indicated that the compound exhibited cytotoxic effects with IC50 values in the low micromolar range, suggesting significant potency against these cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis was conducted with structurally similar thienopyrimidine derivatives:

Compound NameStructural FeaturesUnique Properties
6-(4-Chlorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidineLacks hexanamide chainPotentially lower solubility
N-(4-Chlorobenzyl)-6-[1-(benzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]acetamideDifferent side chainEnhanced lipophilicity
5-(Chlorophenyl)thieno[3,2-d]pyrimidine derivativesSimilar core structureVaried biological activities

This table illustrates how structural variations influence biological activity and pharmacokinetic properties .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Antiviral Activity : A study demonstrated that this compound significantly reduced HBV replication in vitro, providing a foundation for further development as an antiviral agent .
  • Antitumor Efficacy : In another study, derivatives of thienopyrimidine were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the side chains could enhance activity against specific cancer types .
  • Mechanistic Insights : Research has also focused on elucidating the mechanism by which this compound interacts with target proteins. It was found to stabilize certain conformations of target enzymes, thereby inhibiting their activity effectively .

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